molecular formula C16H12N4OS B14992724 6-[(E)-2-(furan-2-yl)ethenyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(E)-2-(furan-2-yl)ethenyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14992724
M. Wt: 308.4 g/mol
InChI Key: OAQRUJBHJBGDBS-CMDGGOBGSA-N
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Description

6-[(1E)-2-(FURAN-2-YL)ETHENYL]-3-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1E)-2-(FURAN-2-YL)ETHENYL]-3-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the reaction of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with ω-bromo-acetophenone in ethanol under reflux conditions . The reaction mixture is heated for a specific duration to yield the desired product, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[(1E)-2-(FURAN-2-YL)ETHENYL]-3-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydro derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 6-[(1E)-2-(FURAN-2-YL)ETHENYL]-3-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by inhibiting key enzymes involved in cancer cell proliferation. The compound may also interact with DNA, leading to the disruption of cellular processes essential for tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(1E)-2-(FURAN-2-YL)ETHENYL]-3-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its combination of furan, triazole, and thiadiazole rings, which confer distinct electronic and structural properties. This unique structure makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H12N4OS

Molecular Weight

308.4 g/mol

IUPAC Name

6-[(E)-2-(furan-2-yl)ethenyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H12N4OS/c1-11-4-6-12(7-5-11)15-17-18-16-20(15)19-14(22-16)9-8-13-3-2-10-21-13/h2-10H,1H3/b9-8+

InChI Key

OAQRUJBHJBGDBS-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CO4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CO4

Origin of Product

United States

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